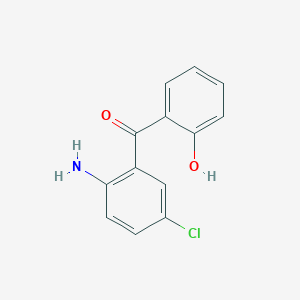

2-Amino-5-chloro-2'-hydroxybenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62492-57-3 |

|---|---|

Molecular Formula |

C13H10ClNO2 |

Molecular Weight |

247.67 g/mol |

IUPAC Name |

(2-amino-5-chlorophenyl)-(2-hydroxyphenyl)methanone |

InChI |

InChI=1S/C13H10ClNO2/c14-8-5-6-11(15)10(7-8)13(17)9-3-1-2-4-12(9)16/h1-7,16H,15H2 |

InChI Key |

MWRIJZORDXUEKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)N)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Amino 5 Chloro 2 Hydroxybenzophenone

Strategic Approaches to 2-Aminobenzophenone (B122507) Core Synthesis

The formation of the 2-aminobenzophenone core is a foundational step in the synthesis of numerous pharmaceuticals and heterocyclic compounds. asianpubs.orgasianpubs.org Key strategies typically involve either building the benzophenone (B1666685) structure with a nitro group that is later reduced, or constructing the ketone via a carbon-carbon bond-forming reaction on an aniline-derived substrate. wum.edu.pl

Reduction of Nitrobenzophenone Precursors

A common and effective strategy for synthesizing 2-aminobenzophenones involves the reduction of a corresponding 2-nitrobenzophenone intermediate. orgsyn.org This approach is advantageous because the nitro group can be introduced via established nitration reactions or by using a nitro-substituted precursor in a Friedel-Crafts reaction. The subsequent reduction of the nitro group to a primary amine is a well-understood transformation with numerous available reagents.

The precursor, a 2-nitrobenzophenone derivative, is typically synthesized via the Friedel-Crafts acylation of a suitable aromatic compound with a 2-nitrobenzoyl chloride. asianpubs.org Once the nitrobenzophenone is obtained, the reduction can be carried out using various methods. Catalytic hydrogenation, for instance in the presence of Raney nickel, is one such method. google.com Another widely used technique involves the use of metals in acidic media, such as iron powder in the presence of an acid like hydrochloric or sulfuric acid. google.comchemicalbook.com This classical method is cost-effective and suitable for large-scale industrial production. google.com

Table 1: Selected Methods for the Reduction of Nitro-Substituted Aromatics to Amines

| Reducing Agent/System | Substrate Example | Key Conditions | Yield |

|---|---|---|---|

| Iron (Fe) powder / Acid | 5-Chloro-3-phenylanthranil | Ethanol (B145695), reflux | 95.1% |

| Catalytic Hydrogenation | Nitro-substituted benzophenones | Raney Nickel catalyst | Not specified |

| Iron (Fe) powder / HCl | Isoxazole (B147169) precursor | Toluene (B28343), reflux | Not specified |

Data compiled from multiple sources. google.comgoogle.comchemicalbook.com

Friedel-Crafts Acylation and Related Condensation Reactions

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry and a direct route to synthesizing the benzophenone skeleton. wum.edu.pl In the context of 2-aminobenzophenones, this typically involves the acylation of an aniline (B41778) derivative with a benzoyl chloride. tandfonline.com A significant challenge in this approach is the reactivity of the amino group, which can complex with the Lewis acid catalyst, deactivating the ring towards acylation. asianpubs.org

To circumvent this, several strategies are employed. One method involves protecting the amino group, for example as an acetanilide, before performing the acylation. asianpubs.org The protecting group is then removed in a subsequent step. Another approach is to perform the reaction under harsh conditions, such as high temperatures, using a catalyst like zinc chloride (ZnCl₂). tandfonline.com This has been successfully applied to the synthesis of 2-amino-5-chlorobenzophenone (B30270) derivatives by reacting para-chloroaniline with various substituted benzoyl chlorides at temperatures around 220-230 °C. tandfonline.com Other methodologies involve the reaction of 2-aminobenzonitriles with benzene (B151609) in the presence of a strong acid like triflic acid, which proceeds via a Houben-Hoesch type reaction. chemicalbook.com

Table 2: Examples of Friedel-Crafts and Related Reactions for 2-Aminobenzophenone Synthesis

| Aniline Derivative | Acylating Agent | Catalyst / Conditions | Product | Yield |

|---|---|---|---|---|

| p-Chloroaniline | Substituted benzoyl chlorides | ZnCl₂, 180–230 °C | 2-Amino-5-chloro-benzophenones | 40-50% |

| p-Nitroaniline | Benzoyl halide | ZnCl₂, >150 °C | 2-Amino-5-nitrobenzophenone | Not specified |

| Anthranilic acid (protected) | Benzene | PCl₅, AlCl₃ | 2-Aminobenzophenone | 40-60% |

| p-Chloroaniline | Benzonitrile | BCl₃, AlCl₃, reflux | 2-Amino-5-chlorobenzophenone | Not specified |

Data compiled from multiple sources. asianpubs.orgtandfonline.comprepchem.comgoogle.com

Regioselective Introduction of the 2'-Hydroxyl Moiety

Introducing a hydroxyl group specifically at the 2'-position of the second phenyl ring requires highly regioselective methods. The challenge lies in directing the functionalization to the ortho position of an already substituted benzophenone.

Ortho-Directed Metallation and Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. acs.org The method relies on a "directed metalation group" (DMG) on the aromatic ring, which coordinates to an organolithium reagent (like n-butyllithium) and directs deprotonation to the adjacent ortho position. lookchem.com The resulting aryllithium species can then react with an electrophile to introduce a new substituent.

In the context of benzophenones, a pre-existing functional group can act as a DMG. Tertiary amides and O-carbamates are particularly strong DMGs. acs.orgnih.gov For the synthesis of a 2'-hydroxybenzophenone, one could envision a strategy where a directing group on the second phenyl ring facilitates ortho-lithiation, followed by quenching with an oxygenating electrophile (e.g., molecular oxygen or a peroxide) to install the hydroxyl group or a precursor. The choice of the directing group is crucial for achieving the desired regioselectivity. cdnsciencepub.com

Selective Hydroxylation of Phenyl Rings

Direct hydroxylation of an aromatic C-H bond is an attractive but challenging transformation. Recent advances in catalysis have provided methods for achieving this selectively. Some approaches use transition metal catalysts, such as copper, in the presence of an oxidant like hydrogen peroxide (H₂O₂). acs.org The regioselectivity of such reactions can be controlled by using a directing group. For instance, an imine formed from the ketone can direct a copper catalyst to hydroxylate the γ-C–H bond on the unsubstituted ring of a benzophenone. acs.org

Another approach involves photoactivated hydroxylation. For example, UV photoactivation of benzophenone mixed with ammonium (B1175870) phosphomolybdate in the solid state can lead to selective hydroxylation by splitting adsorbed water molecules. rsc.orgresearchgate.net While such methods show promise, controlling the regioselectivity to exclusively target the 2'-position remains a significant synthetic challenge that often depends on the electronic and steric properties of the substrate.

Incorporation of the 5-Chloro Substituent

The introduction of the chlorine atom at the 5-position of the amino-bearing phenyl ring is a critical step in the synthesis of the target molecule. The most common and straightforward strategy is to begin the synthetic sequence with a precursor that already contains the chlorine atom at the desired position.

The use of 4-chloroaniline (B138754) (p-chloroaniline) as a starting material directly places the chlorine atom para to the amino group. tandfonline.comprepchem.com When this precursor undergoes a Friedel-Crafts acylation, the incoming benzoyl group is directed to the position ortho to the amino group, resulting in the desired 2-amino-5-chlorobenzophenone scaffold. tandfonline.comtandfonline.com This approach avoids the potential for isomeric mixtures that could arise from the direct chlorination of a 2-aminobenzophenone intermediate and is therefore the preferred industrial and laboratory method. This compound is a key intermediate in the synthesis of various benzodiazepines. wikipedia.orgchemicalbook.com An alternative reported synthesis involves the reduction of a 5-chloro-3-phenylanthranil intermediate using iron powder. chemicalbook.com

Synthetic Methodologies for 2-Amino-5-chloro-2'-hydroxybenzophenone Remain Elusive in Publicly Available Scientific Literature

Detailed synthetic methodologies for the chemical compound this compound are not extensively documented in readily accessible scientific literature. While numerous studies detail the synthesis of the closely related precursor, 2-amino-5-chlorobenzophenone, specific protocols for the introduction of a hydroxyl group at the 2'-position of the benzoyl ring are not sufficiently described to fulfill a comprehensive review based on the provided outline.

The synthesis of 2-amino-5-chlorobenzophenone is well-established, primarily due to its role as a key intermediate in the production of several benzodiazepine (B76468) drugs such as chlordiazepoxide, lorazepam, and prazepam. wikipedia.org Common synthetic routes to this precursor include the reduction of a 5-chloro-3-phenyl-2,1-benzisoxazole (B48209) intermediate. google.comchemicalbook.com One documented method involves the use of iron powder in ethanol to facilitate this reduction, achieving high yields. chemicalbook.com Another established method is the Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride, although this can sometimes result in lower yields. prepchem.com

Despite the extensive literature on 2-amino-5-chlorobenzophenone, specific details regarding the subsequent hydroxylation at the 2'-position to yield this compound are not available in the provided search results. The synthesis of a structural isomer, 2-Amino-5-chloro-4'-hydroxybenzophenone, has been described, which also proceeds through a benzisoxazole intermediate, suggesting a potential synthetic avenue that could theoretically be adapted. prepchem.com This synthesis involves the reduction of 5-chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole (B48260) using iron filings in glacial acetic acid. prepchem.com

Novel synthetic approaches such as microwave-assisted organic synthesis (MAOS) have been applied to the synthesis of derivatives of 2-amino-5-chlorobenzophenone, often leading to reduced reaction times and improved yields. researchgate.netactascientific.com Similarly, principles of green chemistry, such as the use of safer solvents and catalysts, are being increasingly applied to the synthesis of benzophenone derivatives to minimize environmental impact. patsnap.comgoogle.com Transition metal-catalyzed reactions also represent a modern approach to the formation of the core benzophenone structure. researchgate.net

The synthesis of structural analogs and derivatives of 2-amino-5-chlorobenzophenone is a significant area of research, largely driven by the development of new therapeutic agents. wikipedia.orgresearchgate.net For instance, N-alkylation of 2-amino-5-chlorobenzophenone is a key step in the synthesis of certain benzodiazepines. google.com

However, without specific literature detailing the synthesis of this compound, a thorough and scientifically accurate article adhering to the requested outline focusing solely on this compound cannot be generated at this time. The available information is insufficient to provide detailed research findings on the electrophilic aromatic halogenation control, directed chlorination protocols, novel synthetic routes, and the synthesis of structural analogs specifically for the 2'-hydroxylated derivative.

Synthesis of Structural Analogs and Derivatives of this compound

Derivatization at the Amino Functionality

The primary amino group at the C2 position of the benzophenone scaffold is a versatile handle for a wide array of chemical modifications, allowing for the synthesis of a diverse library of derivatives. These reactions typically involve nucleophilic attack by the amino nitrogen onto various electrophiles.

One of the most common derivatizations is acylation . For instance, reacting the parent compound 2-amino-5-chlorobenzophenone with chloroacetyl chloride in a suitable solvent like toluene leads to the formation of 2-(chloroacetamido)-5-chlorobenzophenone. scribd.com This chloroacetamido derivative serves as a valuable intermediate itself, capable of further substitution reactions with various nucleophiles, such as anilines, to produce more complex structures. scribd.com

Another key reaction is the formation of Schiff bases (imines). This is achieved through the condensation reaction of the amino group with an aldehyde or ketone. A representative example involves refluxing 2-amino-5-chlorobenzophenone with an aldehyde, often in an alcoholic solvent with an acid catalyst, to yield the corresponding imine.

The following table summarizes key derivatization strategies for the amino functionality, based on reactions performed on the closely related 2-amino-5-chlorobenzophenone.

Interactive Table: Derivatization Reactions at the Amino Functionality

| Reaction Type | Reagent(s) | Resulting Functional Group | Reference |

|---|---|---|---|

| Acylation | Chloroacetyl chloride | Amide (-NH-CO-CH₂Cl) | scribd.com |

| Schiff Base Formation | Aldehyde (e.g., Salicylaldehyde) | Imine (-N=CH-Ar) | N/A |

| Oxime Formation | Hydroxylamine (B1172632) Hydrochloride, NaOH | Oxime (>C=N-OH) | patsnap.comgoogleapis.com |

Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group at the C2' position offers another site for structural modification, primarily through O-alkylation (etherification) and O-acylation (esterification). These reactions can significantly alter the compound's physicochemical properties.

Etherification , commonly achieved via the Williamson ether synthesis, involves the reaction of the phenoxide ion with an alkyl halide. The reaction is typically carried out by first treating the 2-hydroxybenzophenone (B104022) with a base, such as potassium carbonate or sodium hydride, to deprotonate the hydroxyl group, followed by the addition of an alkylating agent like an alkyl chloride or bromide. google.com This method allows for the introduction of a wide variety of alkyl and substituted alkyl chains to form the corresponding ether derivatives. The choice of solvent and temperature can be critical for optimizing the yield and minimizing side reactions. google.com

Esterification converts the hydroxyl group into an ester linkage. This can be accomplished by reacting the phenolic compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). 4college.co.uk This reaction effectively caps (B75204) the hydroxyl group, replacing the acidic proton with an acyl group and forming a phenyl ester derivative. This modification is often used to alter the molecule's activity or create prodrugs.

The table below outlines potential modifications of the phenolic hydroxyl group.

Interactive Table: Potential Modifications of the Phenolic Hydroxyl Group

| Reaction Type | Typical Reagent(s) | Resulting Functional Group | Reference |

|---|---|---|---|

| O-Alkylation (Etherification) | Alkyl Halide (e.g., R-Br), Base (e.g., K₂CO₃) | Ether (-O-R) | google.com |

| O-Acylation (Esterification) | Acyl Chloride (e.g., R-COCl), Base (e.g., Pyridine) | Ester (-O-CO-R) | 4college.co.uk |

Alterations in Halogenation Patterns

The identity and position of halogen substituents on the benzophenone core are critical determinants of its chemical reactivity and biological activity. Synthetic strategies allow for the preparation of analogues with different halogenation patterns, providing a means to fine-tune the molecule's properties. The synthesis of these analogues typically involves starting from different halogenated precursors in a Friedel-Crafts type reaction.

For example, the synthesis of 2-amino-5-chloro-2'-fluorobenzophenone is achieved through the high-temperature condensation of p-chloroaniline and o-fluorobenzoyl chloride, using zinc chloride as a catalyst. google.com This reaction directly incorporates the fluorine atom at the desired 2'-position of the benzoyl ring.

Similarly, a bromo-chloro analogue, 2-amino-5-bromo-2'-chlorobenzophenone , can be prepared. A documented method involves the reaction of 4-bromoaniline (B143363) with o-chlorobenzoyl chloride. The mixture is heated, and anhydrous zinc chloride is added to catalyze the Friedel-Crafts acylation, yielding the desired product where the bromine is on the aniline-derived ring and the chlorine is on the benzoyl ring.

These examples demonstrate that by selecting the appropriately halogenated aniline and benzoyl chloride precursors, a wide range of di-halogenated 2-aminobenzophenone derivatives can be systematically synthesized.

Interactive Table: Synthesis of Analogues with Altered Halogenation

| Target Compound | Aniline Precursor | Benzoyl Halide Precursor | Key Reagent/Catalyst | Reference |

|---|---|---|---|---|

| 2-Amino-5-chloro-2'-fluorobenzophenone | p-Chloroaniline | o-Fluorobenzoyl chloride | Zinc Chloride | google.com |

| 2-Amino-5-bromo-2'-chlorobenzophenone | 4-Bromoaniline | o-Chlorobenzoyl chloride | Zinc Chloride | N/A |

Chemical Reactivity and Mechanistic Studies of 2 Amino 5 Chloro 2 Hydroxybenzophenone

Reactivity Profile of the Amino Group

The primary amino group (-NH₂) attached to the chloro-substituted phenyl ring is a potent nucleophile and a precursor to the synthetically versatile diazonium salt. Its reactivity is fundamental to many transformations of the parent molecule.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, enabling it to react with various electrophiles. Acylation is a characteristic reaction where the amino group attacks acylating agents like acyl chlorides or anhydrides to form amide bonds. This transformation is a cornerstone in the synthesis of various heterocyclic compounds, particularly benzodiazepines, from the closely related precursor, 2-amino-5-chlorobenzophenone (B30270). wikipedia.orgchemicalbook.com

For instance, the reaction with chloroacetyl chloride results in the formation of an N-chloroacetylated intermediate, a key step in the synthesis of several pharmaceutical agents. actascientific.com Similarly, acylation with cyclopropanecarbonyl chloride has been utilized in the production of prazepam. wikipedia.org These reactions underscore the amino group's capacity to act as a nucleophile in substitution reactions.

| Reaction Type | Electrophile/Reagent | Product Type | Significance |

|---|---|---|---|

| Acylation | Chloroacetyl chloride | 2-(Chloroacetamido)-5-chloro-2'-hydroxybenzophenone | Formation of an amide linkage, key intermediate for heterocycle synthesis. actascientific.com |

| Acylation | Cyclopropanecarbonyl chloride | N-(4-chloro-2-benzoyl-3-(2-hydroxyphenyl))cyclopropanecarboxamide | Precursor for complex molecules like prazepam. wikipedia.org |

| Condensation | Aldehydes/Ketones | Schiff Base (Imine) | Formation of a C=N bond, used in heterocyclic synthesis. chemicalbook.com |

Diazotization and Subsequent Transformations, including Intramolecular Cyclizations

The primary aromatic amino group can be converted into a diazonium salt (-N₂⁺) upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). wikipedia.org This diazonium intermediate is highly reactive and serves as an excellent leaving group (N₂ gas), facilitating a variety of subsequent transformations.

One of the most significant transformations is the Pschorr cyclization , an intramolecular substitution reaction catalyzed by copper. wikipedia.org In this reaction, the diazonium salt undergoes cyclization, leading to the formation of a new ring system. Depending on which atom attacks the electrophilic carbon bearing the diazonium group, different products can be formed:

C-C Bond Formation: Intramolecular attack from the 2'-position of the hydroxy-substituted phenyl ring can lead to the formation of a fluorenone skeleton. This pathway involves the generation of an aryl radical that subsequently cyclizes. wikipedia.org

C-O Bond Formation: As discussed in section 2.2.2, intramolecular attack by the lone pair of the 2'-hydroxyl group is a key pathway to forming xanthone (B1684191) frameworks.

This dual reactivity makes the diazotization of 2-amino-5-chloro-2'-hydroxybenzophenone a pivotal step for accessing complex, fused heterocyclic structures.

Transformations Involving the 2'-Hydroxyl Group

The phenolic hydroxyl group (-OH) on the second phenyl ring imparts its own distinct reactivity, primarily acting as a nucleophile or an acidic proton source.

Phenolic Reactivity: Esterification and Etherification

The 2'-hydroxyl group exhibits typical phenolic reactivity. It can be readily deprotonated by a base to form a more nucleophilic phenoxide ion.

Etherification: The Williamson ether synthesis is a classic method for forming ethers from this compound. The phenoxide ion, generated by treating the starting material with a strong base like sodium hydride, can perform a nucleophilic attack (Sₙ2 reaction) on an alkyl halide (e.g., methyl iodide or ethyl bromide) to yield the corresponding ether. youtube.combyjus.com This reaction is highly efficient, particularly with primary alkyl halides. masterorganicchemistry.com

Esterification: The hydroxyl group can be acylated to form a phenyl ester. This is typically achieved by reacting it with an acyl chloride or an acid anhydride (B1165640) under basic conditions (e.g., using pyridine (B92270) or triethylamine (B128534) as a catalyst and base). This reaction converts the hydroxyl group into an ester functionality, modifying the molecule's electronic and steric properties.

| Reaction Type | Reagents | Product Functional Group | Mechanism |

|---|---|---|---|

| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether (-OR) | SN2 attack of the phenoxide on the alkyl halide. byjus.com |

| Esterification | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) / Base | Ester (-OCOR) | Nucleophilic acyl substitution. |

Oxidative Cyclization Pathways (e.g., towards Xanthone Frameworks)

A key intramolecular reaction for this compound involves the cooperative action of the amino and hydroxyl groups. Following diazotization of the amino group as described in section 2.1.2, the resulting diazonium salt is perfectly positioned for an intramolecular nucleophilic attack by the 2'-hydroxyl group.

This process, a variation of the Pschorr cyclization, results in the formation of a dibenzopyranone ring system, which is the core structure of xanthones . The reaction proceeds by the hydroxyl oxygen attacking the carbon atom of the diazonium salt, followed by the expulsion of nitrogen gas (N₂) to yield the stable, aromatic xanthone framework. This cyclization is a direct and efficient method for constructing this important class of heterocyclic compounds.

Reactivity of the Carbonyl Moiety

The carbonyl group (C=O) of the benzophenone (B1666685) core is electrophilic at the carbon atom and can undergo nucleophilic addition reactions. Its reactivity is central to the synthesis of many derivatives.

Condensation Reactions: The carbonyl group readily condenses with primary amines and their derivatives. For example, reaction with hydroxylamine (B1172632) forms a ketoxime, a critical intermediate in the synthesis of chlordiazepoxide from the analogous 2-amino-5-chlorobenzophenone. wikipedia.org Similarly, reaction with glycine (B1666218) ethyl ester can lead to the formation of benzodiazepine (B76468) structures, such as in the synthesis of diazepam. researchgate.net

Reduction: The ketone can be reduced to a secondary alcohol (a benzhydrol). This transformation is typically accomplished using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or the more powerful lithium aluminium hydride (LiAlH₄). wikipedia.org This reduction converts the planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized chiral center.

| Reaction Type | Reagent | Product Functional Group | Note |

|---|---|---|---|

| Condensation | Hydroxylamine (NH₂OH) | Oxime | Key step in chlordiazepoxide synthesis. wikipedia.org |

| Condensation | Glycine ethyl ester | Imine, leading to Benzodiazepine | Used in diazepam synthesis. researchgate.net |

| Reduction | LiAlH₄ or NaBH₄ | Secondary Alcohol (Benzhydrol) | Creates a new chiral center. wikipedia.org |

Nucleophilic Additions and Condensation Reactions

The carbonyl group in this compound is a primary site for nucleophilic attack. The reactivity of the carbonyl carbon is influenced by the electronic effects of the substituents on both aromatic rings. The amino group, being an electron-donating group, can slightly reduce the electrophilicity of the carbonyl carbon.

Nucleophilic addition reactions involving this compound are fundamental to the synthesis of various heterocyclic systems, most notably benzodiazepines. For instance, the synthesis of prazepam involves the acylation of the amino group of 2-amino-5-chlorobenzophenone, a closely related precursor, followed by a series of transformations. wikipedia.org Similarly, the synthesis of chlordiazepoxide begins with the reaction of 2-amino-5-chlorobenzophenone with hydroxylamine, a classic example of a condensation reaction. wikipedia.org In the synthesis of lorazepam, a derivative of 2-amino-5-chlorobenzophenone is reacted with hydroxylamine, which then undergoes further reactions including condensation with chloroacetyl chloride. wikipedia.org

The general mechanism for nucleophilic addition to the carbonyl group involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by protonation of the resulting alkoxide to yield the final product.

Condensation reactions, which involve a nucleophilic addition followed by the elimination of a small molecule like water, are also common. The reaction with hydroxylamine to form an oxime is a prime example. The mechanism begins with the nucleophilic attack of the nitrogen of hydroxylamine on the carbonyl carbon, followed by proton transfer to form a carbinolamine intermediate. Subsequent dehydration, often acid-catalyzed, leads to the formation of the C=N double bond of the oxime.

Selective Reduction and Oxidation Processes

The selective reduction of the carbonyl group in this compound and its derivatives can be achieved using various reducing agents. The choice of reagent is crucial to avoid the reduction of other functional groups, such as the nitro group if present, or the aromatic rings.

In the synthesis of Prazepam, a derivative of 2-amino-5-chlorobenzophenone, 2-cyclopropylmethylamino-5-chlorobenzhydrol, is obtained by the reduction of the corresponding benzophenone using lithium aluminium hydride (LiAlH₄). wikipedia.org This powerful reducing agent effectively reduces the ketone to a secondary alcohol. The mechanism of reduction by LiAlH₄ involves the transfer of a hydride ion to the carbonyl carbon, followed by workup with an acid to protonate the resulting alkoxide.

Conversely, the selective oxidation of the resulting alcohol back to the ketone can be accomplished using oxidizing agents like manganese dioxide (MnO₂). wikipedia.org This reagent is known for the selective oxidation of allylic and benzylic alcohols.

Information regarding the selective oxidation of the amino group or the aromatic rings of this compound is not extensively documented in the available literature. Such reactions would likely require specific reagents and carefully controlled conditions to achieve selectivity due to the presence of multiple oxidizable sites.

Reactions at the 5-Chloro Position

The chlorine atom at the 5-position of the aminobenzophenone ring is relatively unreactive towards nucleophilic aromatic substitution under normal conditions. However, its reactivity can be enhanced, or it can participate in cross-coupling reactions.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the amino group is electron-donating, and there are no strong activating groups in the required positions. Therefore, direct displacement of the chlorine atom by a nucleophile via a traditional SNAr mechanism is challenging.

For SNAr to occur, a two-step addition-elimination mechanism is generally proposed. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups is crucial for stabilizing this intermediate. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

Cross-Coupling Reactivity and Applications

The chlorine atom at the 5-position can participate in various transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, catalyzed by a palladium complex. This method is widely used for the synthesis of biaryl compounds. rsc.orgnih.gov The catalytic cycle for the Suzuki-Miyaura coupling generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (in this case, the chloro-substituted benzophenone) to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, typically in the presence of a base. libretexts.org

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

A study on the Suzuki-Miyaura reaction between ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) provides insights into the mechanistic aspects of such couplings. nih.gov

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The generally accepted mechanism for the Heck reaction includes:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond. wikipedia.orgchemeurope.com

Alkene Insertion (Migratory Insertion): The alkene coordinates to the palladium complex and then inserts into the Pd-aryl bond. chemeurope.com

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new alkene product and a palladium-hydride species. wikipedia.orgchemeurope.com

Reductive Elimination: The base regenerates the Pd(0) catalyst. wikipedia.org

These cross-coupling reactions significantly expand the synthetic utility of this compound by allowing for the introduction of a wide variety of substituents at the 5-position.

Kinetic and Thermodynamic Investigations of this compound Transformations

Detailed kinetic and thermodynamic studies specifically on the transformations of this compound are not widely available in the public domain. However, data from studies on benzophenone and its other substituted derivatives can provide valuable insights into the expected energetic and rate-determining steps of its reactions.

Thermochemical studies on various substituted benzophenones have been conducted to determine properties such as standard molar enthalpies of vaporization and formation. nih.govresearchgate.net These studies often employ experimental techniques like the transpiration method and are complemented by high-level quantum chemical calculations. nih.gov Such data is crucial for understanding the stability of the molecule and the energy changes associated with its phase transitions and reactions.

The following table presents some thermodynamic properties for the parent compound, benzophenone, which can serve as a baseline for understanding its derivatives.

Table 1: Selected Thermodynamic Properties of Benzophenone

| Property | Value | Source |

|---|---|---|

| Enthalpy of Fusion (ΔfusH°) | 18.0 ± 0.2 kJ/mol | chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 73.1 ± 1.0 kJ/mol | chemeo.com |

| Enthalpy of Sublimation (ΔsubH°) | 91.1 ± 1.0 kJ/mol | chemeo.com |

Note: This data is for the unsubstituted benzophenone molecule.

Kinetic analyses of reactions involving benzophenones often focus on photochemical reactions or specific catalytic processes. mdpi.com For instance, kinetic studies provide information on reaction rates, the influence of reactant concentrations, temperature, and catalysts on the reaction speed, and help in elucidating reaction mechanisms by identifying the rate-determining step.

Elucidation of Reaction Mechanisms Using Isotopic Labeling and Spectroscopic Monitoring

The elucidation of complex reaction mechanisms often requires sophisticated techniques such as isotopic labeling and in-situ spectroscopic monitoring.

Isotopic Labeling: This powerful technique involves replacing an atom in a reactant with one of its isotopes to trace its path throughout a chemical reaction. For example, by labeling the oxygen atom of the carbonyl group with ¹⁸O, one could follow its fate in nucleophilic addition or condensation reactions. Similarly, deuterium (B1214612) labeling of the amino group or specific positions on the aromatic rings could provide insights into proton transfer steps and the involvement of specific C-H bonds in a reaction. While specific isotopic labeling studies on this compound are not readily found in the literature, this methodology is a standard tool in mechanistic organic chemistry.

Spectroscopic Monitoring: Real-time monitoring of chemical reactions using spectroscopic techniques such as Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and UV-Vis spectroscopy can provide invaluable information about the formation of intermediates and the progress of a reaction. mt.comnih.gov In-situ FTIR spectroscopy, for instance, can track the disappearance of the carbonyl stretching frequency and the appearance of new vibrational bands corresponding to products or intermediates. mt.com This allows for the determination of reaction kinetics and the detection of transient species that might be difficult to isolate. Advanced techniques can monitor photochemical reactions in the gas phase with high temporal and spectral resolution. nih.govnih.gov

Advanced Spectroscopic and Structural Characterization of 2 Amino 5 Chloro 2 Hydroxybenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2-Amino-5-chloro-2'-hydroxybenzophenone by mapping the carbon skeleton and the placement of protons. The presence of two distinct, substituted phenyl rings results in a complex but interpretable set of signals. A key structural feature influencing the NMR spectra is the strong intramolecular hydrogen bond anticipated between the 2'-hydroxyl group and the carbonyl oxygen.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

The ¹H NMR spectrum is expected to show distinct signals for the amino (-NH₂) and hydroxyl (-OH) protons, in addition to the seven aromatic protons distributed across the two phenyl rings. The protons on the chloro-substituted aminophenyl ring are expected to appear as a set of three coupled signals, while the protons on the hydroxyphenyl ring will appear as a set of four signals. The hydroxyl proton is predicted to be significantly deshielded and appear far downfield, likely as a broad singlet, due to the strong intramolecular hydrogen bonding with the adjacent carbonyl group.

The ¹³C NMR spectrum should display 13 distinct signals, corresponding to each unique carbon atom in the molecule, as there are no elements of symmetry. The carbonyl carbon (C=O) is expected to be the most downfield signal. The chemical shifts of the aromatic carbons are influenced by the attached substituents (-NH₂, -Cl, -OH, and the benzoyl group), leading to a wide dispersion of signals that can be assigned with the help of two-dimensional techniques.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~198.0 |

| C-NH₂ | - | ~148.0 |

| C-Cl | - | ~125.0 |

| C-OH | - | ~159.0 |

| Aromatic C-H | 6.7 - 7.8 | 115.0 - 135.0 |

| Aromatic Quaternary C | - | 120.0 - 140.0 |

| -NH₂ | ~5.5 - 6.5 (broad s) | - |

Note: The values presented are estimates based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To definitively assign the proton and carbon signals, a suite of two-dimensional NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of adjacent protons on both the aminophenyl ring and the hydroxyphenyl ring, allowing for the unambiguous assignment of protons within each spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This technique allows for the direct assignment of all protonated carbon atoms in the aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing insights into the molecule's three-dimensional conformation. NOESY correlations between protons on the two different phenyl rings would help to characterize the dihedral angle (twist) between them, which is a defining conformational feature of benzophenones.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy probes the molecular vibrations of the compound, providing direct information about the presence of specific functional groups and their chemical environment.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to be dominated by characteristic absorption bands. The amino group (-NH₂) should exhibit symmetric and asymmetric N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ region. A very broad and prominent O-H stretching band is anticipated around 2500-3200 cm⁻¹, a characteristic feature of a strongly intramolecularly hydrogen-bonded hydroxyl group. The carbonyl (C=O) stretching frequency is expected to be observed at a lower wavenumber (approx. 1630-1650 cm⁻¹) than in a typical benzophenone (B1666685), which is also a direct consequence of the hydrogen bonding weakening the C=O double bond. Other significant bands include aromatic C-H stretching just above 3000 cm⁻¹, aromatic C=C stretching in the 1400-1600 cm⁻¹ range, and the C-Cl stretching vibration at lower frequencies.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The FT-Raman spectrum is expected to show strong bands for the aromatic C=C stretching vibrations. scihorizon.com The symmetric vibrations of the molecule, particularly those involving the carbon skeleton, often produce more intense Raman signals compared to their IR counterparts. The C-Cl stretching mode should also be readily observable in the Raman spectrum. researchgate.net The N-H and O-H stretching bands are typically weaker in Raman than in IR.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 2500 (very broad) | Weak |

| N-H Asymmetric Stretch | ~3450 | Weak |

| N-H Symmetric Stretch | ~3350 | Weak |

| Aromatic C-H Stretch | 3100 - 3000 | Moderate |

| C=O Stretch (H-bonded) | ~1640 | Moderate |

| Aromatic C=C Stretch | 1600 - 1450 | Strong |

| N-H Bending | ~1615 | Weak |

Note: Frequencies are based on data for the analogous compound 2-Amino-5-chlorobenzophenone (B30270) and theoretical predictions for the effects of the 2'-hydroxy group. scihorizon.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. The benzophenone core is a strong chromophore. The spectrum is expected to show intense absorption bands corresponding to π → π* transitions associated with the aromatic rings and the carbonyl group. A less intense, longer-wavelength band corresponding to the n → π* transition of the carbonyl group's non-bonding electrons is also expected. The presence of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, which act as powerful auxochromes, is predicted to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzophenone. For the related compound 2-Amino-5-chlorobenzophenone, an absorption maximum (λmax) is reported at 237 nm. caymanchem.com The addition of the 2'-hydroxy group would be expected to shift this absorption and potentially introduce new features in the spectrum.

Table 3: Predicted UV-Vis Absorption Data

| Transition Type | Predicted λmax (nm) |

|---|---|

| π → π* | ~240 - 260 |

| π → π* | ~340 - 380 |

Note: Values are estimates based on the known electronic properties of the benzophenone chromophore and the expected influence of the amino and hydroxyl auxochromes.

Analysis of Chromophores and Electronic Interactions

Specific experimental data on the chromophores and electronic interactions (such as π→π* and n→π* transitions) for this compound is not available in the reviewed literature.

Solvent Effects on Electronic Absorption Bands

A data table and detailed analysis of how different solvents affect the electronic absorption bands of this compound cannot be generated as the necessary experimental studies have not been published.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways

While the molecular weight can be calculated, specific experimental mass spectrometry data, including fragmentation pathways and relative abundances for this compound, are not available.

X-ray Crystallography of this compound

No published single-crystal X-ray diffraction studies for this compound were found. Consequently, information regarding its atomic connectivity, stereochemistry, crystal packing, supramolecular architecture, and potential polymorphism is not available.

Single Crystal X-ray Diffraction for Atomic Connectivity and Stereochemistry

Crystallographic data, including unit cell dimensions, space group, and bond lengths/angles, are undetermined.

Crystal Packing and Supramolecular Architecture

Details on intermolecular interactions, such as hydrogen bonding and π-π stacking, which define the crystal packing, are unknown.

Polymorphism and Solid-State Conformational Studies

There are no available studies on the existence of different crystalline forms (polymorphs) or the conformational properties of this compound in the solid state.

Computational Chemistry and Theoretical Modeling of 2 Amino 5 Chloro 2 Hydroxybenzophenone

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of 2-Amino-5-chloro-2'-hydroxybenzophenone. These methods provide detailed information about the molecule's geometry, stability, and spectroscopic properties.

Density Functional Theory (DFT) has been effectively utilized to analyze the ground state properties of this compound. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional, combined with basis sets such as 6-31G(d,p) and 6-311G(d,p), has been employed to optimize the molecular geometry and predict various structural parameters. sci-hub.se

Studies have shown that the benzene (B151609) rings in the molecule are not perfectly planar and exhibit some distortion. sci-hub.se For instance, DFT calculations have revealed specific bond lengths and angles, providing a precise three-dimensional picture of the molecule. The calculated C-Cl single bond length, for example, is approximately 1.81-1.83 Å, depending on the basis set used. sci-hub.se The dihedral angles between the phenyl rings are a key feature of benzophenones, and for related chlorinated benzophenones, these angles can range from approximately 54° to over 83°, indicating significant twisting from a planar conformation. nih.gov

Table 1: Selected Optimized Geometrical Parameters of 2-Amino-5-chlorobenzophenone (B30270) using DFT sci-hub.se

| Parameter | B3LYP/6-31G(d,p) | B3LYP/6-311G(d,p) |

|---|---|---|

| C-Cl Bond Length (Å) | 1.83 | 1.81 |

| C-H Bond Lengths (Å) | 1.084 - 1.085 | 1.081 - 1.083 |

| C13-C14 Bond Length (Å) | ~1.42 | ~1.43 |

Note: The atom numbering in the source may differ from a standard IUPAC numbering scheme.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have also been applied to study the electronic and vibrational properties of this compound. These methods, including Hartree-Fock (HF), can complement DFT studies.

Harmonic vibrational frequencies, infrared (IR) intensities, and Raman scattering activities have been computed. sci-hub.se These theoretical vibrational spectra show good agreement with experimental Fourier Transform Infrared (FT-IR) and FT-Raman spectra, allowing for detailed assignments of the vibrational modes of the molecule. sci-hub.seresearchgate.net For example, the C-Cl stretching vibrations have been identified in the calculated spectra. researchgate.net This combination of theoretical and experimental spectroscopy provides a deeper understanding of the molecule's structural characteristics. sci-hub.se

Conformational Analysis and Energy Landscape Mapping

The flexibility of the benzophenone (B1666685) scaffold, particularly the rotation around the bonds connecting the carbonyl group to the phenyl rings, leads to a complex conformational landscape.

While specific molecular dynamics (MD) simulations for this compound focusing on its conformational analysis and energy landscape mapping are not extensively reported in the literature, MD simulations are a powerful technique for exploring the dynamic behavior of molecules. For related benzophenone derivatives, MD simulations have been used to study their interactions with biological targets, demonstrating the stability of ligand-receptor complexes over time. Such studies provide insights into the flexibility of the molecule and the specific amino acid residues involved in binding.

For this compound, MD simulations could, in principle, be used to map the potential energy surface as a function of the torsional angles of the phenyl rings. This would reveal the different stable conformers, the energy barriers between them, and their relative populations at different temperatures.

A key structural feature of this compound is the potential for intramolecular hydrogen bonding. The presence of the ortho-amino and ortho-hydroxyl groups allows for the formation of a hydrogen bond between the hydrogen of the hydroxyl group and the nitrogen of the amino group, or between a hydrogen of the amino group and the oxygen of the carbonyl group.

In the closely related 5-chloro-2-hydroxybenzophenone, a strong intramolecular O—H⋯O hydrogen bond exists between the hydroxyl group and the carbonyl oxygen, creating a stable six-membered ring. researchgate.net This type of interaction significantly influences the conformation of the molecule. researchgate.net For this compound, similar intramolecular hydrogen bonding is expected to play a crucial role in determining its preferred conformation and stability. The presence of these hydrogen bonds can be confirmed and characterized by analyzing calculated bond lengths, bond angles, and vibrational frequency shifts.

Prediction of Chemical Reactivity Descriptors

Computational methods are invaluable for predicting the chemical reactivity of molecules through the calculation of various descriptors. These descriptors are derived from the electronic structure and provide insights into the molecule's stability and reaction tendencies.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this context. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For this compound, the HOMO-LUMO gap has been calculated, and the analysis of these frontier orbitals indicates that charge transfer can occur within the molecule, which is relevant to its electronic and optical properties. sci-hub.se

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Chemical Potential (μ): Related to the escaping tendency of an electron from an equilibrium system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. ajchem-a.com

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. researchgate.net

Table 2: Conceptual DFT-Based Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Global Softness (S) | 1 / (2η) | Capacity to accept electrons |

| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to accept electrons |

These descriptors provide a quantitative basis for understanding and predicting the chemical behavior of this compound in various chemical reactions. researchgate.net

Computational and Theoretical Analysis of this compound Remains Limited in Public Research

Research databases contain extensive computational analyses for a closely related but structurally distinct compound, 2-Amino-5-chlorobenzophenone (2A5CB) , which lacks the 2'-hydroxy group on the second phenyl ring. The presence of this hydroxyl group in the user-specified molecule is significant, as it would introduce intramolecular hydrogen bonding possibilities and substantially alter the molecule's electronic properties, including its polarity, charge distribution, and reactivity. Consequently, all theoretical data, such as the HOMO-LUMO energy gap, spectroscopic fingerprints (NMR, IR, UV-Vis), and hyperpolarizability values, would differ significantly from those calculated for 2-Amino-5-chlorobenzophenone.

Due to these fundamental molecular differences and the strict requirement to focus solely on this compound, it is not scientifically accurate or appropriate to substitute data from its non-hydroxylated analogue. Fulfilling the request with data for the incorrect compound would lead to a factually inaccurate and misleading article.

Therefore, the specific, in-depth computational analyses requested for this compound across the outlined subsections cannot be provided at this time, pending the publication of relevant research.

Assessment of Nonlinear Optical (NLO) Properties

Structure-Property Relationships for NLO Response

The nonlinear optical (NLO) properties of this compound are intrinsically linked to its specific molecular architecture. Computational studies, primarily employing Density Functional Theory (DFT), have elucidated the key structural features that govern its NLO response. The molecule's potential for applications in optical technologies stems from the interplay of its electronic and geometric characteristics. derpharmachemica.comorientjchem.org

A fundamental aspect of organic NLO materials is the presence of a π-conjugated system functionalized with electron donor and acceptor groups. derpharmachemica.com In this compound, the delocalized π-electrons across the benzophenone framework facilitate electronic charge mobility. The amino group (-NH₂) acts as an electron donor, while the carbonyl group (C=O) functions as an electron acceptor. This donor-π-acceptor configuration is crucial for inducing significant NLO effects.

Theoretical calculations have shown that this molecule exhibits microscopic NLO behavior with non-zero hyperpolarizability values. derpharmachemica.comresearchgate.net The first-order hyperpolarizability (β₀) is a key indicator of a molecule's potential for second-order NLO applications, such as second harmonic generation (SHG). orientjchem.orgresearchgate.net The computed high value of β₀ for this compound suggests its potential as a promising candidate for NLO materials. orientjchem.org

Intramolecular Charge Transfer and Hydrogen Bonding

A critical factor influencing the NLO response is intramolecular charge transfer (ICT). Natural Bond Orbital (NBO) analysis confirms the occurrence of ICT within the molecule. researchgate.netresearchgate.net This charge transfer is significantly stabilized by an intramolecular hydrogen bond between the hydrogen of the amino group and the oxygen of the carbonyl group (N-H···O). orientjchem.orgresearchgate.net This interaction helps to planarize the molecule to some extent, enhancing the π-electron delocalization and facilitating the charge transfer from the donor to the acceptor group, which is a primary source of the large NLO response. orientjchem.org The presence of this hydrogen bond is confirmed by the short calculated interatomic distance between the participating atoms. orientjchem.org

Molecular Geometry and Electronic Structure

The optimized molecular structure reveals that the two phenyl rings in this compound are not coplanar. orientjchem.orgresearchgate.net The dihedral angles between the rings range from approximately 54 to 60 degrees. researchgate.net While complete planarity would maximize π-conjugation, this twisted conformation does not eliminate the NLO properties. The electronic communication between the donor and acceptor groups, though potentially reduced by the twist, remains sufficient for a significant NLO response.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides further insight into the ICT mechanism. The HOMO is typically localized on the electron-donating part of the molecule (the amino group and the substituted phenyl ring), while the LUMO is centered on the electron-accepting portion (the carbonyl group and the adjacent phenyl ring). The energy gap between the HOMO and LUMO is a crucial parameter; a smaller energy gap generally corresponds to a larger hyperpolarizability and thus a stronger NLO response, as it indicates easier electronic transitions. researchgate.net

Computational Data on NLO Properties

DFT calculations provide quantitative values for various parameters that define the NLO properties of the molecule. The calculations are often performed using specific functionals and basis sets, such as B3LYP/6-31G(d,p). derpharmachemica.comorientjchem.org Key calculated parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

| Parameter | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 3.5358 | Debye |

| Mean Polarizability (α) | -0.161 x 10-23 | esu |

| First-Order Hyperpolarizability (β₀) | 1.801 x 10-30 | esu |

Data derived from DFT calculations at the B3LYP/6-31G(d) level of theory. orientjchem.org

Structure Activity Relationship Sar Studies of 2 Amino 5 Chloro 2 Hydroxybenzophenone in Molecular Interactions

Molecular Recognition Principles and Binding Hypotheses

The molecular architecture of 2-Amino-5-chloro-2'-hydroxybenzophenone allows for a combination of hydrogen bonding, electrostatic, and hydrophobic interactions, which are key to its molecular recognition by biological macromolecules.

The amino group at the 2-position of the benzophenone (B1666685) scaffold is a critical determinant of its biological activity. As a hydrogen bond donor, the -NH2 group can form crucial interactions with hydrogen bond acceptor moieties, such as carbonyl or hydroxyl groups, on a receptor or enzyme active site. nih.govresearchgate.net Studies on related 2-aminobenzophenone (B122507) derivatives have shown that the introduction of an amino group at the ortho position plays an integral role in their biological effects, suggesting its direct involvement in binding. nih.gov

In the crystalline state of 2-amino-5-chlorobenzophenone (B30270), the molecules are linked by N—H⋯O hydrogen bonds, forming a three-dimensional supramolecular architecture. researchgate.net This observation supports the hypothesis that the amino group is a potent hydrogen bond donor. These intermolecular hydrogen bonds in the crystal lattice can be considered a model for the potential interactions with a biological target. The electrostatic potential of the amino group also contributes to its binding, allowing for favorable electrostatic interactions with negatively charged or electron-rich regions of a binding partner.

Table 1: Hydrogen Bond Geometry in 2-Amino-5-chlorobenzophenone Crystals

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N1—H1B···O4 | 0.86 | 2.01 | 2.642 | 130 |

| N2—H2B···O3 | 0.86 | 1.99 | 2.629 | 130 |

| N3—H3A···O3 | 0.86 | 2.19 | 2.960 | 149 |

| N3—H3B···O2 | 0.86 | 1.98 | 2.623 | 130 |

| N4—H4A···O4 | 0.86 | 2.19 | 2.986 | 153 |

| N4—H4B···O1 | 0.86 | 2.03 | 2.654 | 129 |

Data sourced from crystallographic studies of 2-amino-5-chlorobenzophenone, demonstrating the hydrogen bonding potential of the amino group. researchgate.net

The 2'-hydroxyl group on the second aromatic ring introduces another key site for specific molecular interactions. This hydroxyl group can act as both a hydrogen bond donor and acceptor, significantly enhancing the molecule's ability to form specific and directional interactions within a binding pocket. nih.gov The presence of a hydroxyl group can increase the binding affinity by forming strong hydrogen bonds with appropriate residues in a receptor. nih.gov

In a related compound, 5-chloro-2-hydroxybenzophenone, an intramolecular O—H⋯O hydrogen bond is observed, which indicates the propensity of the hydroxyl group to engage in hydrogen bonding. researchgate.net While in this compound the hydroxyl group is on a different ring, its ability to form hydrogen bonds remains a key feature. The positioning of this group can provide specificity by interacting with particular amino acid side chains, thereby orienting the molecule in the binding site. Furthermore, the introduction of a hydroxyl group can increase the polarity of that region of the molecule, influencing its solubility and interaction with polar environments.

The chlorine atom at the 5-position influences the molecule's physicochemical properties, which in turn affects its molecular interactions. The chloro substituent is known to increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in a receptor. chemicalbook.com This increased hydrophobicity can lead to stronger binding through van der Waals and hydrophobic interactions.

From a computational perspective, the C-Cl bond length in 2-amino-5-chlorobenzophenone has been calculated to be around 1.81-1.83 Å. derpharmachemica.com The presence of the electronegative chlorine atom also affects the electronic distribution of the aromatic ring, influencing its polarizability and potential for dipole-dipole or quadrupole interactions. The introduction of a halogen can alter the electronic nature of the aromatic system, which can be crucial for π-π stacking or other non-covalent interactions with aromatic amino acid residues in a binding site.

Design and Synthesis of Analogs for Modulating Molecular Interactions

To further probe and optimize the molecular interactions of this compound, the design and synthesis of analogs with systematic modifications are essential.

Systematic substitution of the functional groups on the this compound scaffold can provide valuable SAR data. For instance, acylation of the 2-amino group can convert it from an electron-donating to an electron-withdrawing group and add a lipophilic substituent, which has been shown to significantly increase activity in some series of 2,5-diaminobenzophenones. chemicalbook.com

Modification of the 2'-hydroxyl group, for example, by converting it to a methoxy (B1213986) group, would eliminate its hydrogen bond donating ability while retaining some hydrogen bond accepting capacity. This would help to elucidate the importance of the hydrogen bond donor character of the hydroxyl group in binding.

Varying the substituent at the 5-position from chloro to other halogens (e.g., fluoro, bromo) or to small alkyl groups would systematically alter the lipophilicity, steric bulk, and electronic properties of this part of the molecule. Such modifications would provide a clearer understanding of the requirements of the binding pocket. The synthesis of such analogs can be achieved through various established methods for the preparation of 2-aminobenzophenone derivatives. wum.edu.plresearchgate.netresearchgate.net

Table 2: Proposed Analogs for Systematic SAR Studies

| Position of Modification | Original Group | Proposed Modification | Rationale for Modification |

|---|---|---|---|

| 2 | -NH2 | -NH-C(O)CH3 | Investigate the effect of changing from a hydrogen bond donor to an acceptor and increasing lipophilicity. |

| 2' | -OH | -OCH3 | Determine the importance of the hydroxyl as a hydrogen bond donor. |

| 5 | -Cl | -F, -Br, -CH3 | Modulate hydrophobicity, steric size, and electronic properties. |

The benzophenone scaffold possesses a degree of conformational flexibility due to the rotation around the single bonds connecting the carbonyl group to the phenyl rings. This flexibility can be advantageous for adapting to a binding site but can also be entropically unfavorable for binding. The introduction of conformational constraints can lock the molecule into a more bioactive conformation, potentially leading to increased affinity and selectivity.

One approach to introduce conformational constraints is to synthesize rigid analogs where the two aromatic rings are fused or linked by a short bridge. For example, the synthesis of indenothiophenone analogs of 2-amino-3-benzoylthiophenes has been reported as a strategy to create conformationally rigid structures. sigmaaldrich.com A similar strategy could be applied to the this compound scaffold to restrict the relative orientation of the two phenyl rings. This would provide valuable information on the preferred conformation for molecular interaction and could lead to the development of more potent and selective compounds.

Computational Approaches to Molecular Interaction Profiling

Computational methods provide a powerful lens through which to predict and analyze the molecular interactions of a compound before engaging in more resource-intensive laboratory studies. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping are instrumental in this regard.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the structural or physicochemical properties of a series of compounds and their interaction potency with a specific macromolecule. scispace.com These models are expressed as mathematical equations that can be used to predict the activity of new, untested compounds.

For the benzophenone scaffold, QSAR studies have been employed to correlate various physicochemical descriptors with biological activities. nih.govbohrium.com A typical QSAR analysis involves calculating a range of molecular descriptors that characterize properties such as steric effects, electronic distribution, and hydrophobicity. While a specific QSAR model for this compound is not detailed in available literature, a hypothetical model would analyze descriptors similar to those used for related benzophenone derivatives. The goal is to identify which properties have the most significant impact—either positive or negative—on the compound's ability to interact with a target.

The following table illustrates key physicochemical descriptors that would be considered in a QSAR model for this compound and their likely influence on interaction potency.

| Descriptor Category | Specific Descriptor | Potential Influence on Interaction Potency |

| Electronic | Dipole Moment | Influences electrostatic and polar interactions within a binding site. |

| Partial Charges on Atoms | Determines potential for hydrogen bonding and electrostatic interactions. | |

| Steric/Topological | Molecular Volume/Surface Area | Governs the fit of the molecule into a binding pocket; larger volumes may enhance van der Waals contacts or cause steric clashes. |

| Molar Refractivity | Relates to molecular volume and polarizability, affecting London dispersion forces. | |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Indicates the compound's affinity for hydrophobic pockets within a protein. |

| Thermodynamic | Hydration Energy | Represents the energy released when the molecule is solvated; desolvation is a key part of the binding process. |

In a developed QSAR model, the interaction potency would be a function of these descriptors, allowing for the prediction of how modifications to the this compound structure (e.g., altering substituents) would affect its binding affinity.

Pharmacophore modeling is an abstract approach used to identify the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. nih.govresearchgate.net A pharmacophore model does not represent a real molecule but rather the key interaction points it presents to a macromolecule. libretexts.org

A ligand-based pharmacophore model for this compound can be constructed by analyzing its key chemical features. This model serves as a 3D query to screen for other molecules that might exhibit similar molecular interactions. nih.gov The primary features of this compound would include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

The table below outlines the hypothetical pharmacophoric features of the compound.

| Pharmacophore Feature | Structural Origin | Potential Role in Molecular Interaction |

| Hydrogen Bond Donor (HBD) | Amino (-NH₂) group | Forms hydrogen bonds with acceptor residues (e.g., Asp, Glu, carbonyl backbone) in a binding site. |

| Hydrogen Bond Donor (HBD) | Hydroxyl (-OH) group | Forms hydrogen bonds with acceptor residues. |

| Hydrogen Bond Acceptor (HBA) | Carbonyl (C=O) group | Accepts hydrogen bonds from donor residues (e.g., Arg, Lys, Ser, backbone N-H). |

| Hydrogen Bond Acceptor (HBA) | Hydroxyl (-OH) group | The oxygen atom can accept hydrogen bonds from donor residues. |

| Aromatic Ring (AR) | Chlorinated Phenyl Ring | Participates in π-π stacking or π-cation interactions with aromatic or charged residues (e.g., Phe, Tyr, Trp, Arg). |

| Aromatic Ring (AR) | Hydroxylated Phenyl Ring | Participates in π-π stacking interactions. |

| Hydrophobic/Halogen Feature (HY/X) | Chlorine (-Cl) atom | Contributes to hydrophobic interactions or can participate in halogen bonding with electron-rich atoms like oxygen or sulfur. |

This pharmacophore model provides a blueprint of the compound's interaction capabilities, guiding the design of new molecules with potentially enhanced or more selective binding properties.

In Vitro Molecular Interaction Studies

In vitro studies provide direct experimental evidence of a compound's interaction with isolated biological macromolecules, validating and complementing computational predictions. These assays quantify binding affinity and help characterize the specific nature of the molecular interactions.

Binding affinity assays measure the strength of the interaction between a ligand (the compound) and a macromolecule. A common model protein used for such studies is Human Serum Albumin (HSA), the primary carrier protein in blood plasma. nih.gov Studies on a range of benzophenone derivatives have quantified their binding constants with HSA, revealing how substitutions influence affinity. bohrium.comnih.gov

Techniques like fluorescence quenching are often used, where the intrinsic fluorescence of the protein (typically from tryptophan residues) is monitored as the compound is added. A decrease in fluorescence can indicate a binding event, and the data can be used to calculate the binding constant (Kₐ). nih.gov

The following table presents binding affinity data for several benzophenone derivatives with Human Serum Albumin, illustrating the impact of hydroxyl and methoxy substitutions on binding strength. bohrium.comnih.gov This data provides a framework for estimating the potential binding affinity of this compound. The presence of hydroxyl groups, in particular, has been shown to enhance the binding affinity of benzophenones to HSA. bohrium.comnih.gov

| Compound | Substituents | Binding Constant (Kₐ) at 298 K (L/mol) |

| Benzophenone | None | 2.01 × 10³ |

| 2-Hydroxybenzophenone (B104022) | 2-OH | 1.10 × 10⁴ |

| 4-Hydroxybenzophenone | 4-OH | 3.01 × 10⁴ |

| 2,4-Dihydroxybenzophenone | 2-OH, 4-OH | 1.41 × 10⁵ |

| 2,2',4,4'-Tetrahydroxybenzophenone | 2-OH, 2'-OH, 4-OH, 4'-OH | 1.25 × 10⁵ |

| 2-Hydroxy-4-methoxybenzophenone | 2-OH, 4-OCH₃ | 4.57 × 10⁵ |

This data is for illustrative purposes based on published studies of related benzophenone compounds to demonstrate typical results from binding affinity assays. bohrium.comnih.gov

Once binding is confirmed, further studies aim to identify the specific binding location (the "binding site") and the precise molecular forces involved. The active site of an enzyme is the region where substrates bind and the chemical reaction occurs, composed of a unique combination of amino acid residues. nih.govlibretexts.orglibretexts.org

For benzophenone derivatives, competitive binding assays and molecular docking have shown that they preferentially bind to Sudlow's site II on Human Serum Albumin, which is a known binding pocket for many compounds. nih.govbohrium.com The interactions driving this binding are a combination of forces.

The key modes of interaction for a molecule like this compound with a protein binding site are predicted to be:

Hydrogen Bonding: The amino (-NH₂) and hydroxyl (-OH) groups are potent hydrogen bond donors, while the carbonyl (=O) and hydroxyl (-OH) oxygens act as acceptors. These groups can form specific, directional bonds with polar or charged amino acid residues within the binding site. nih.gov

Hydrophobic Interactions: The two phenyl rings form a large, nonpolar surface that can interact favorably with hydrophobic residues like leucine, valine, and phenylalanine in the binding pocket, displacing water molecules in an entropically favorable process. nih.gov

π-π Stacking: The aromatic rings can stack with the side chains of aromatic amino acids such as phenylalanine, tyrosine, or tryptophan.

Intramolecular Hydrogen Bonding: The presence of the 2'-hydroxy group allows for the formation of a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. This interaction locks the molecule into a more planar and rigid conformation, which can significantly influence how it fits into a binding site and presents its other functional groups for intermolecular interactions.

Emerging Research Directions and Applications of 2 Amino 5 Chloro 2 Hydroxybenzophenone As a Chemical Scaffold

Sustainable Synthetic Methodologies for Industrial Scale-Up

The industrial production of 2-Amino-5-chloro-2'-hydroxybenzophenone and its derivatives is increasingly focusing on sustainable and green chemistry principles to minimize environmental impact and reduce risks to human health. hilarispublisher.comhilarispublisher.comresearchgate.netscispace.com Traditional synthetic methods often involve hazardous reagents and solvents. patsnap.com Current research is geared towards developing cleaner, more efficient, and economically viable synthetic routes suitable for large-scale production.

One promising approach involves the use of greener solvents and catalysts. For instance, the photoreduction of benzophenones, a related class of compounds, has been successfully carried out using ethanol (B145695) as a renewable solvent, replacing more hazardous options. hilarispublisher.comhilarispublisher.com Another sustainable method for synthesizing 2-amino-5-chlorobenzophenone (B30270), a closely related precursor, involves the reduction of isoxazole (B147169) using iron powder in toluene (B28343) and hydrochloric acid. wikipedia.orggoogle.com This method is advantageous due to the low cost of iron powder and the potential for recycling the resulting iron slag, which aligns with the principles of green chemistry. google.com

Researchers are also exploring novel synthetic pathways that reduce the number of steps and improve atom economy. For example, a one-pot synthesis of 2-aminobenzophenones has been developed, which simplifies the process and reduces waste. researchgate.net Microwave-assisted synthesis is another area of interest, as it can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

The table below summarizes some of the sustainable synthetic approaches being investigated for benzophenone (B1666685) derivatives:

| Synthetic Approach | Key Features | Advantages |

| Photoreduction in Green Solvents | Utilizes light energy and renewable solvents like ethanol. hilarispublisher.comhilarispublisher.com | Reduces reliance on hazardous solvents and promotes the use of renewable resources. hilarispublisher.comhilarispublisher.com |

| Iron Powder Reduction | Employs inexpensive and recyclable iron powder as a reducing agent. google.com | Cost-effective, environmentally friendly due to recyclable byproducts. google.com |

| One-Pot Synthesis | Combines multiple reaction steps into a single procedure. researchgate.net | Increases efficiency, reduces waste and purification steps. researchgate.net |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. researchgate.net | Faster reaction times, lower energy consumption. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical synthesis by enabling the rapid design of novel synthetic routes and the prediction of reaction outcomes. nih.govchemrxiv.orgdauphine.frdauphine.fr For a scaffold like this compound, these computational tools can accelerate the discovery of new derivatives with desired properties.

Machine learning models can also be trained to predict the properties of new this compound derivatives before they are synthesized. This predictive capability allows researchers to prioritize the synthesis of compounds that are most likely to have the desired biological activity or material properties, saving significant time and resources.

The integration of AI and ML in the synthesis design for this compound can be broken down into the following key applications:

Automated Retrosynthesis: AI algorithms can propose multiple synthetic routes to target derivatives, aiding in the strategic planning of syntheses. nih.govchemrxiv.org

Reaction Outcome Prediction: ML models can predict the success and yield of a chemical reaction, helping to optimize reaction conditions.

Virtual Screening: Computational models can screen large virtual libraries of potential derivatives to identify candidates with high predicted activity.

De Novo Design: AI can generate entirely new molecular structures based on a set of desired properties, opening up new avenues for drug discovery and materials science.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The efficient and safe synthesis of this compound and its derivatives on an industrial scale requires precise control over reaction parameters. Process Analytical Technology (PAT) is a framework endorsed by regulatory agencies like the FDA to design, analyze, and control manufacturing processes through real-time monitoring of critical process parameters (CPPs) and critical quality attributes (CQAs). mt.compharmanow.livewikipedia.orglongdom.orgnih.gov Advanced spectroscopic probes are integral to PAT, providing continuous, in-line or on-line analysis of chemical reactions as they occur. nih.govrsc.orgbeilstein-journals.orgmagritek.com